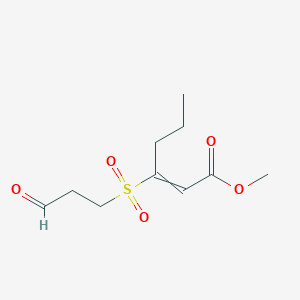
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione is a compound that combines the properties of pyrene and tetrachlorocyclohexa-3,5-diene-1,2-dione Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties, while tetrachlorocyclohexa-3,5-diene-1,2-dione is a chlorinated derivative of cyclohexadiene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione typically involves the chlorination of pyrene followed by cyclization. One common method involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the pyrene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as functionalized pyrene compounds with different substituents.
Applications De Recherche Scientifique
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug development and as a diagnostic tool due to its fluorescent properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with nucleic acids, proteins, and other biomolecules.
Pathways Involved: It may exert its effects through mechanisms such as intercalation into DNA, inhibition of enzyme activity, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A chlorinated benzene derivative with similar chlorination patterns.
3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-diol: A related compound with hydroxyl groups instead of carbonyl groups.
Uniqueness
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione is unique due to its combination of pyrene’s aromatic properties and the chlorinated cyclohexadiene structure
Propriétés
Numéro CAS |
922737-26-6 |
|---|---|
Formule moléculaire |
C60H30Cl8O4 |
Poids moléculaire |
1098.5 g/mol |
Nom IUPAC |
pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/3C16H10.2C6Cl4O2/c3*1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;2*7-1-2(8)4(10)6(12)5(11)3(1)9/h3*1-10H;; |
Clé InChI |
NYTWKLJNCYCUTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl.C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)


![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)






![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)

![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
